molecular formula C3H6N2O6<br>CH3CHONO2CH2ONO2<br>C3H6N2O6 B1221224 Propylene glycol dinitrate CAS No. 6423-43-4

Propylene glycol dinitrate

Cat. No. B1221224
CAS RN: 6423-43-4
M. Wt: 166.09 g/mol
InChI Key: PSXCGTLGGVDWFU-UHFFFAOYSA-N
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Description

Propylene glycol dinitrate (PGDN) is a nitric oxide donor and nitric oxide (NO) generator with potential applications in medical, agricultural, and industrial research. It is a water-soluble, colorless, odorless, and non-toxic compound, which can be synthesized from nitric acid and propylene glycol. PGDN has been used in a variety of research studies and experiments due to its unique properties, including its ability to act as a NO donor, its low toxicity, and its non-volatility.

Scientific Research Applications

Propylene Glycol Dinitrate in Toxicology and Epidemiology

This compound (PGDN) is primarily studied in the field of toxicology. It is a nitrated ester explosive propellant with acute cardiovascular effects at lower exposure levels and more severe effects like methemoglobinemia and vascular collapse at higher exposure levels. Exposure can occur through dermal or inhalation routes. Toxicology has been crucial in setting workplace permissible exposure limits, taking into account effects like vascular headaches and transient central nervous system performance decrements (Forman, 1988).

Metabolism and Pharmacologic Properties

PGDN's LD50 values have been determined in various animals, indicating that methemoglobinemia is a principal cause of death following PGDN administration. Its metabolism gives rise to inorganic nitrite and nitrate, as well as propylene glycol mononitrate isomers. PGDN acts as a potent vasodilator, causing a fall in blood pressure that lasts several hours, potentially due to the influence of both the intact molecule and its metabolites (Clark & Litchfield, 1969).

Use as an Explosive Taggant

PGDN has been utilized as a gelatinating agent in energetic formulations and has been assessed for use as a detection taggant. Its synthesis, purity assessment, and the study of its thermal decomposition have been conducted to evaluate its suitability as an explosive taggant. The vapor pressure and enthalpy of vaporization of PGDN are critical characteristics for this application (Fettaka & Lefebvre, 2016).

Human Exposure Studies

Experimental human exposure studies to PGDN vapor have been conducted to monitor physiological and central nervous system responses. Exposure to concentrations above 0.2 ppm caused disruption in the visual evoked response and headache in most subjects. Repeated exposures developed tolerance to headaches, but alterations in VER morphology appeared cumulative (Stewart et al., 1974).

Environmental and Health Impacts

Research in environmental science has identified PGDN as a secondary pollutant in photochemical smog, forming in the photooxidation of a propylene-nitrogen oxides-air system. PGDN is resistant to biodegradation by microorganisms, but it is photolabile, decomposing into pyruvic and lactic acids. Its unexpected volatility, attributed to azeotrope formation with water, poses potential health hazards (Wyman, Guard, & Coleman, 1984).

Safety and Hazards

PGDN is a systemic toxicant with effects on red blood cells, liver, kidneys, the cardiovascular system, and the central nervous system (CNS) in laboratory animals . It is rapidly and completely metabolized in vivo within 24 h and eliminated primarily in urine as inorganic nitrate . For occupational exposures, the National Institute for Occupational Safety and Health has set a recommended exposure limit at 0.05 ppm (0.3 mg/m³) over an eight-hour workday, for dermal exposures .

Biochemical Analysis

Biochemical Properties

Propylene glycol dinitrate plays a significant role in biochemical reactions due to its nitrate ester structure. It interacts with various enzymes and proteins, particularly those involved in nitric oxide signaling pathways. The compound releases nitric oxide, which activates soluble guanylate cyclase in smooth muscle cells, leading to the formation of cyclic guanosine monophosphate (cGMP). This process results in vasodilation, especially in the coronary vessels and venous system .

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell function by causing vasodilation, which can lead to reduced blood pressure. The compound also impacts cell signaling pathways by releasing nitric oxide, which activates guanylate cyclase and increases cGMP levels. This can affect gene expression and cellular metabolism, leading to changes in cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves the release of nitric oxide, which binds to and activates soluble guanylate cyclase. This activation increases the levels of cGMP, leading to vasodilation. The compound’s primary toxicity mechanism is methemoglobinemia, where it oxidizes hemoglobin to methemoglobin, reducing the blood’s oxygen-carrying capacity. This can cause symptoms such as headaches, dizziness, and respiratory toxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is rapidly metabolized and eliminated primarily in the urine as inorganic nitrate within 24 hours of exposure. Its stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure can lead to methemoglobinemia and other toxic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it causes mild symptoms such as headaches and dizziness. At higher doses, it can lead to severe toxicity, including methemoglobinemia, liver and kidney damage, and even death. The compound’s lethal dose (LD50) in rats is approximately 930 mg/kg .

Metabolic Pathways

This compound is involved in metabolic pathways that include the release of nitric oxide. This nitric oxide activates guanylate cyclase, leading to increased cGMP levels and vasodilation. The compound is metabolized in the liver and excreted primarily as inorganic nitrate in the urine. This metabolic process can affect metabolic flux and metabolite levels in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through the bloodstream. It can be absorbed through the skin and respiratory tract, leading to systemic distribution. The compound interacts with transporters and binding proteins that facilitate its movement and localization within the body .

Subcellular Localization

This compound’s subcellular localization is primarily in the cytoplasm, where it releases nitric oxide. This nitric oxide can diffuse into various cellular compartments, including the nucleus, where it can influence gene expression. The compound’s activity and function are affected by its localization, as it needs to be in proximity to its target enzymes and proteins to exert its effects .

properties

IUPAC Name

1-nitrooxypropan-2-yl nitrate
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InChI

InChI=1S/C3H6N2O6/c1-3(11-5(8)9)2-10-4(6)7/h3H,2H2,1H3
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InChI Key

PSXCGTLGGVDWFU-UHFFFAOYSA-N
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Canonical SMILES

CC(CO[N+](=O)[O-])O[N+](=O)[O-]
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Molecular Formula

CH3CNO2OHCHNO2OH, Array, C3H6N2O6
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DSSTOX Substance ID

DTXSID7027627
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Molecular Weight

166.09 g/mol
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Physical Description

Propylene glycol dinitrate is a colorless liquid with a disagreeable odor. Mp: -30 °C. Density 1.37 g/cm3 at 20 °C. Slightly soluble in water (7.97 g/L H2O at 24.85 °C)., Colorless liquid with a disagreeable odor. [Note: A solid below 18 degrees F.]; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a disagreeable odor., Colorless liquid with a disagreeable odor. [Note: A solid below 18 °F.]
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Boiling Point

121 °C (decomposes)
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Solubility

0.1 % (NIOSH, 2023), In water, 3,262 mg/L @ 25 °C /Estimated/, Solubility in water, g/100ml: 0.1, 0.1%
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Density

1.23 at 77 °F (NIOSH, 2023) - Denser than water; will sink, Relative density (water = 1): 1.2 (25 °C), 1.23 at 77 °F, (77 °F): 1.23
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Vapor Density

Relative vapor density (air = 1): 5.73
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Vapor Pressure

0.07 mmHg at 72 °F (NIOSH, 2023), 0.38 [mmHg], 0.38 mm Hg @ 25 °C /Estimated/, Vapor pressure, Pa at 22.5 °C: 9.3, 0.07 mmHg at 72 °F, (72 °F): 0.07 mmHg
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Mechanism of Action

The mechanism of propylene glycol dinitrate toxicity is related to its vasodilating capacity. Propylene glycol dinitrate is an organic nitrate and shares many of the cardiovascular properties of therapeutic nitrates Organic nitrates induce peripheral vasodilation, decreased ventricular ejection time, relaxation, and a longer period of coronary blood flow. One of the earliest consequences of overexposure to propylene glycol dinitrate is a vasodilation of the cerebral vessels Should the overexposure be more severe, the relaxation of the vascular smooth muscle can result in a fall in blood pressure followed by a compensatory vasoconstriction.
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Color/Form

Red-orange liquid

CAS RN

6423-43-4
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Melting Point

18 °F (NIOSH, 2023), 18 °F
Record name PROPYLENE GLYCOL DINITRATE
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URL https://cameochemicals.noaa.gov/chemical/25057
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2-PROPYLENE GLYCOL DINITRATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/470
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Propylene glycol dinitrate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0535.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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